BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL-

Description

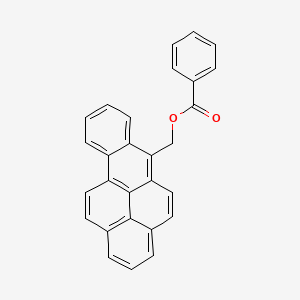

Structure

3D Structure

Properties

CAS No. |

42978-42-7 |

|---|---|

Molecular Formula |

C28H18O2 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

benzo[b]pyren-6-ylmethyl benzoate |

InChI |

InChI=1S/C28H18O2/c29-28(20-7-2-1-3-8-20)30-17-25-22-12-5-4-11-21(22)23-15-13-18-9-6-10-19-14-16-24(25)27(23)26(18)19/h1-16H,17H2 |

InChI Key |

MEGZLHDPOVJNPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62 |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Methodologies for Benzo a Pyrene, 6 Benzoyloxymethyl

Strategies for Regioselective Functionalization of the Benzo[a]pyrene (B130552) Nucleus, with Emphasis on the 6-Position

The functionalization of the benzo[a]pyrene (B[a]P) nucleus is governed by the principles of electrophilic aromatic substitution. libretexts.orgmsu.edu The B[a]P molecule does not have uniform reactivity across its carbon skeleton; certain positions are more susceptible to attack. The C6-position (also known as the meso-region or L-region) is particularly reactive. nih.govtandfonline.com This enhanced reactivity is due to the localization of electron density at this position, making it the most nucleophilic center in the B[a]P ring system and thus the primary target for electrophiles. nih.govtandfonline.com

One-electron oxidation of B[a]P, for instance, generates a radical cation where the charge is predominantly localized at the C6-carbon. nih.govtandfonline.com This inherent electronic property is the foundation for most regioselective functionalization strategies targeting the 6-position.

Common electrophilic substitution reactions that demonstrate this regioselectivity include:

Halogenation: Direct halogenation of B[a]P using reagents like N-halogenosuccinimides can introduce a halogen atom at the 6-position. rsc.org

Alkylation and Acylation (Friedel-Crafts type reactions): While classic Friedel-Crafts reactions can be complex with polycyclic systems, modifications allow for the introduction of alkyl and acyl groups. However, controlling selectivity can be challenging. epa.gov

Vilsmeier-Haack Reaction: This reaction provides a route to introduce a formyl group (–CHO), yielding benzo[a]pyrene-6-carbaldehyde, a versatile intermediate for further derivatization. rsc.orgepa.gov

A key intermediate for many 6-substituted derivatives is 6-hydroxymethylbenzo[a]pyrene. nih.govnih.gov This compound can be formed through metabolic processes or targeted synthesis, serving as a direct precursor for the attachment of the benzoyloxymethyl group. nih.gov Another synthetic pathway involves the generation of an arene epoxide, specifically 5a,6-epoxy-5a,6-dihydrobenzo[a]pyrene, as a reactive intermediate that can lead to 6-substituted products. acs.orgacs.org

Table 1: Comparison of Methodologies for 6-Position Functionalization

| Methodology | Reagents/Conditions | Intermediate/Product | Selectivity | Reference |

| One-Electron Oxidation | I₂ / AgClO₄ | B[a]P Radical Cation (BP•+) | High for C6 | tandfonline.com |

| Halogenation | N-Halogenosuccinimide | 6-Halogeno-benzo[a]pyrene | Good | rsc.org |

| Vilsmeier-Haack | POCl₃ / DMF | Benzo[a]pyrene-6-carbaldehyde | High for C6 | rsc.orgepa.gov |

| Arene Epoxide Intermediate | Base-induced cyclization | 5a,6-epoxy-5a,6-dihydrobenzo[a]pyrene | Leads to 6-substituted products | acs.orgacs.org |

| Metabolic Activation | Cytochrome P450 / S-adenosylmethionine | 6-Methylbenzo[a]pyrene → 6-Hydroxymethylbenzo[a]pyrene | Biological regioselectivity | nih.gov |

Reaction Pathways and Synthetic Approaches for Introducing the Benzoyloxymethyl Moiety

The synthesis of Benzo[a]pyrene, 6-Benzoyloxymethyl- is typically achieved through the esterification of a pre-functionalized B[a]P precursor at the 6-position. The most common and direct precursor is 6-hydroxymethylbenzo[a]pyrene . nih.govnih.gov

The primary reaction pathway is a standard esterification reaction:

Reaction with Benzoyl Chloride: 6-hydroxymethylbenzo[a]pyrene is reacted with benzoyl chloride in the presence of a base, such as pyridine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the ester product.

An alternative, though less direct, route involves a nucleophilic substitution reaction:

Reaction of a 6-Halomethyl Derivative: First, a halogen, such as chlorine, is introduced to the 6-methyl position to form 6-chloromethylbenzo[a]pyrene. This reactive intermediate can then undergo a nucleophilic substitution reaction with a benzoate (B1203000) salt (e.g., sodium benzoate). The benzoate anion acts as the nucleophile, displacing the chloride to form the target ester.

The synthesis often starts from benzo[a]pyrene itself, which is first converted to an intermediate like benzo[a]pyrene-6-carbaldehyde. rsc.org This aldehyde can then be reduced to 6-hydroxymethylbenzo[a]pyrene using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄), which is then esterified as described above.

Table 2: Synthetic Pathways to Benzo[a]pyrene, 6-Benzoyloxymethyl-

| Step | Precursor | Reagents | Product | Reaction Type |

| 1. Functionalization (Example) | Benzo[a]pyrene | POCl₃ / DMF (Vilsmeier-Haack) | Benzo[a]pyrene-6-carbaldehyde | Electrophilic Substitution |

| 2. Reduction | Benzo[a]pyrene-6-carbaldehyde | NaBH₄ | 6-Hydroxymethylbenzo[a]pyrene | Reduction |

| 3. Esterification (Primary Route) | 6-Hydroxymethylbenzo[a]pyrene | Benzoyl chloride, Pyridine | Benzo[a]pyrene, 6-Benzoyloxymethyl- | Esterification |

| 3. Alternative Route (Step A) | 6-Hydroxymethylbenzo[a]pyrene | Thionyl chloride (SOCl₂) | 6-Chloromethylbenzo[a]pyrene | Halogenation |

| 3. Alternative Route (Step B) | 6-Chloromethylbenzo[a]pyrene | Sodium benzoate | Benzo[a]pyrene, 6-Benzoyloxymethyl- | Nucleophilic Substitution |

Synthesis of Isotopic Labeled Analogs of Benzo[a]pyrene, 6-Benzoyloxymethyl- for Mechanistic Studies (e.g., ¹³C, ²H, ¹⁵N)

Isotopically labeled analogs of B[a]P derivatives are indispensable tools for mechanistic studies, particularly in metabolism and DNA adduct analysis. The synthesis of labeled Benzo[a]pyrene, 6-Benzoyloxymethyl- requires the introduction of a stable isotope (like ¹³C, ²H, or ¹⁵N) into a specific position within the molecule.

The labeling strategy depends on the desired position of the isotope:

Labeling the Benzo[a]pyrene Core: Synthesizing a labeled B[a]P nucleus is a complex, multi-step process. nih.govacs.org Modern methods often employ palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira) and cyclization reactions to build the polycyclic framework from smaller, isotopically labeled precursors. nih.govepa.gov For instance, ¹³C₆-benzene can be used as a starting material to eventually produce a ¹³C-labeled pyrene, which is then elaborated into the full B[a]P structure. nih.gov Once the labeled B[a]P core is synthesized, it can be functionalized at the 6-position as described in section 2.2.

Labeling the Benzoyloxymethyl Moiety: This approach is generally more straightforward.

To introduce ¹³C into the methyl group, a labeled methyl source like ¹³C-formaldehyde or paraformaldehyde can be used in the initial functionalization step (if applicable) or by using a labeled Grignard reagent.

For labeling the benzoyl group, a commercially available ¹³C-labeled benzoyl chloride (e.g., benzoyl-¹³C₇-chloride) can be used in the final esterification step with unlabeled 6-hydroxymethylbenzo[a]pyrene.

Deuterium (²H) labels can be introduced by using deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to reduce the 6-carbaldehyde to the deuterated 6-hydroxymethyl intermediate.

The choice of labeling strategy is dictated by the specific research question, for example, whether to trace the fate of the B[a]P skeleton or the leaving group after metabolic activation.

Advanced Purification Techniques for Research-Grade Benzo[a]pyrene, 6-Benzoyloxymethyl- and its Intermediates

Achieving high purity (>99%) is critical for research-grade standards of B[a]P derivatives to ensure that experimental results are not skewed by impurities. epa.gov The purification process typically involves a combination of chromatographic techniques and recrystallization.

Column Chromatography: This is the workhorse technique for the initial purification of the crude reaction mixture. researchgate.net Silica gel or alumina (B75360) are common stationary phases. A solvent gradient, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate (B1210297) or dichloromethane), is used to separate the target compound from unreacted starting materials and byproducts based on polarity. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative HPLC is the method of choice. nih.gov

Normal-Phase (NP-HPLC): Uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., n-hexane). nih.gov This is effective for separating isomers and compounds of similar polarity.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode for PAHs. It employs a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (like acetonitrile (B52724)/water or methanol/water gradients). researchgate.netseparationmethods.commdpi.com RP-HPLC separates compounds primarily based on their hydrophobicity. Specialized columns designed for PAH analysis offer enhanced shape recognition and can resolve complex isomeric mixtures. separationmethods.com

Recrystallization: This is often the final step to obtain highly crystalline, pure material. acs.org A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Slow cooling of the saturated solution allows for the formation of a pure crystalline solid, leaving impurities behind in the mother liquor. Chlorobenzene or dimethylformamide have been used for related B[a]P derivatives. epa.govacs.org

The purity of the final product and intermediates is typically assessed using analytical HPLC with fluorescence or UV-DAD detection, along with spectroscopic methods like NMR and mass spectrometry. nih.govnih.govresearchgate.net

Table 3: Purification Techniques and Conditions

| Technique | Stationary Phase | Mobile Phase (Example) | Principle of Separation | Application Stage |

| Column Chromatography | Silica Gel / Alumina | Hexane/Ethyl Acetate gradient | Polarity | Initial cleanup of crude product |

| Normal-Phase HPLC (NP-HPLC) | Silica | n-Hexane / Dichloromethane | Polarity, Isomer Separation | Intermediate/Final Purification |

| Reversed-Phase HPLC (RP-HPLC) | C18 (ODS) | Acetonitrile / Water gradient | Hydrophobicity | High-Purity Final Purification |

| Recrystallization | N/A | Chlorobenzene or DMF | Differential Solubility | Final step for crystalline solid |

Metabolic Transformation and Biotransformation Pathways of Benzo a Pyrene, 6 Benzoyloxymethyl

Cytochrome P450-Mediated Oxidation of the Benzo[a]pyrene (B130552) Core in Benzo[a]pyrene, 6-Benzoyloxymethyl-.

Following or concurrent with the hydrolysis of the 6-benzoyloxymethyl group, the benzo[a]pyrene core of the molecule undergoes extensive oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.govresearchgate.net This phase I metabolic process introduces hydroxyl groups and other oxygenated functionalities onto the aromatic ring system, increasing the water solubility of the compound and facilitating its excretion. mdpi.comuzh.ch However, this oxidative process can also lead to the formation of highly reactive intermediates that are implicated in the carcinogenic effects of benzo[a]pyrene and its derivatives. mdpi.comnih.govresearchgate.net

The enzymatic oxidation of the benzo[a]pyrene core by cytochrome P450 enzymes results in a variety of metabolites, including phenols, dihydrodiols, and quinones. nih.govnih.govnih.gov Phenolic metabolites, such as 3-hydroxy-B[a]P and 9-hydroxy-B[a]P, are generally considered detoxification products. nih.gov Dihydrodiols are formed through the action of epoxide hydrolase on initial epoxide intermediates. The formation of B[a]P-7,8-dihydrodiol is a critical step in the primary pathway leading to the formation of the highly mutagenic B[a]P-7,8-diol-9,10-epoxide (BPDE). mdpi.com Quinones, such as B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione, are another class of metabolites formed through further oxidation. nih.govnih.gov These quinones can participate in redox cycling, leading to the generation of reactive oxygen species and contributing to oxidative stress.

Table 1: Major Metabolites Formed from the Benzo[a]pyrene Moiety

| Metabolite Class | Specific Examples | Formation Pathway |

|---|---|---|

| Phenols | 3-hydroxy-B[a]P, 9-hydroxy-B[a]P | Direct oxidation by CYP enzymes. |

| Dihydrodiols | B[a]P-4,5-dihydrodiol, B[a]P-7,8-dihydrodiol, B[a]P-9,10-dihydrodiol | Epoxidation by CYPs followed by hydrolysis by epoxide hydrolase. nih.gov |

| Quinones | B[a]P-1,6-dione, B[a]P-3,6-dione, B[a]P-6,12-dione, B[a]P-7,8-dione | Further oxidation of phenolic or dihydrodiol metabolites. nih.govnih.govnih.gov |

| Diol Epoxides | B[a]P-7,8-diol-9,10-epoxide (BPDE) | Epoxidation of a dihydrodiol (e.g., B[a]P-7,8-dihydrodiol). mdpi.com |

| Tetrols | B[a]P-tetrol-I-1 | Hydrolysis of diol epoxides. mdpi.com |

Conjugation Reactions of Benzo[a]pyrene, 6-Benzoyloxymethyl- Metabolites (e.g., Glucuronidation, Sulfation).

The hydroxylated metabolites of Benzo[a]pyrene, 6-Benzoyloxymethyl- undergo phase II conjugation reactions, which are crucial for their detoxification and elimination from the body. nih.gov The primary conjugation pathways are glucuronidation and sulfation. nih.govnih.gov

Glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs), involves the addition of a glucuronic acid moiety to the hydroxyl groups of the phenolic and dihydrodiol metabolites. nih.gov This process significantly increases their water solubility, facilitating their excretion in urine and bile. uzh.ch Several UGT isoforms, including UGT1A1, UGT1A6, and UGT2B7, have been shown to be active in the glucuronidation of B[a]P metabolites. nih.gov

Identification and Structural Elucidation of Novel Biotransformation Products using In Vitro and In Vivo Model Systems.

The comprehensive metabolic profile of Benzo[a]pyrene, 6-Benzoyloxymethyl- and its parent compound has been investigated using a variety of in vitro and in vivo model systems. In vitro studies often utilize liver microsomes, which are rich in CYP enzymes, or cultured cells to identify primary metabolites. oup.comnih.govnih.gov For instance, studies with rat liver microsomes have been instrumental in elucidating the stereospecific conversion of B[a]P to its diol-epoxide metabolites. nih.gov In vivo studies, typically in rodent models, provide a more complete picture of metabolism, including the formation of conjugated metabolites that are excreted in bile and urine. nih.gov

Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are essential for the separation, identification, and structural elucidation of the complex mixture of metabolites. nih.govnih.gov These methods have enabled the identification of a wide array of biotransformation products, including novel secondary metabolites. For example, studies in rats have identified 3-hydroxy-trans-7,8-dihydro-7,8-dihydroxybenzo[a]pyrene as a biliary metabolite of 3-hydroxybenzo[a]pyrene. nih.gov The use of radiolabeled compounds also aids in tracing the metabolic fate of the parent molecule.

Comparative Analysis of Benzo[a]pyrene, 6-Benzoyloxymethyl- Metabolic Profiles with Parent Benzo[a]pyrene and Other Substituted Analogs.

The metabolic profile of Benzo[a]pyrene, 6-Benzoyloxymethyl- is expected to share similarities with that of the parent compound, benzo[a]pyrene, particularly after the initial hydrolysis of the 6-benzoyloxymethyl group. However, the presence of this substituent can influence the rate and regioselectivity of the subsequent enzymatic reactions.

Comparative metabolic studies of B[a]P and its various derivatives have revealed significant differences in their metabolic profiles. For example, the rate of metabolism and the types of metabolites formed can vary considerably between different species and even between different tissues within the same organism. nih.gov Studies comparing the metabolism of B[a]P in liver and ovarian microsomes from various mammalian species have shown significant interspecies and inter-organ differences in the formation of specific metabolites. nih.gov

Furthermore, the nature and position of substituents on the benzo[a]pyrene ring can dramatically alter the metabolic pathway. For instance, methylation at the 6-position, as would occur after hydrolysis and potential reduction of the 6-benzoyloxymethyl group, can lead to the formation of different sets of metabolites compared to the unsubstituted parent compound. memphis.edu Comparing the metabolic profiles of Benzo[a]pyrene, 6-Benzoyloxymethyl- with B[a]P and other analogs, such as other hydroxymethyl or methylated derivatives, is crucial for understanding how structural modifications impact metabolic activation and detoxification pathways, and ultimately, the biological activity of these compounds.

Molecular Interactions and Mechanistic Studies of Benzo a Pyrene, 6 Benzoyloxymethyl

Formation and Characterization of DNA Adducts Induced by Benzo[a]pyrene (B130552), 6-Benzoyloxymethyl- and its Metabolites.

The carcinogenic potential of many polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene (B[a]P), is intrinsically linked to their metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA. This process results in the formation of DNA adducts, which are considered a critical initiating event in chemical carcinogenesis. nih.gov The specific derivative, benzo[a]pyrene, 6-benzoyloxymethyl-, undergoes similar bioactivation pathways, leading to the generation of DNA adducts with distinct characteristics.

Nucleotide Specificity and Stereochemistry of Adduct Formation.

The formation of DNA adducts by activated benzo[a]pyrene metabolites is not a random process. There is a discernible specificity for certain nucleotides and a defined stereochemistry in the resulting adducts. The primary adduct formed from the ultimate carcinogenic metabolite of B[a]P, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), involves the covalent binding of the epoxide to the exocyclic amino group (N²) of guanine (B1146940). nih.govresearchgate.net This specific adduct is scientifically designated as trans-(7R)-N²-[10-(7β,8α,9α-trihydroxy-7,8,9,10)-tetrahydrobenzo[a]pyrene]-yl-deoxyguanosine (BPDE-N²-dG). nih.gov

While the N² of guanine is the predominant site of adduction, other adducts can also be formed. For instance, another significant adduct has been identified that results from the further metabolism of 9-hydroxybenzo[a]pyrene (9-OH-B[a]P). nih.gov This highlights that multiple metabolic pathways can lead to different DNA-binding species and, consequently, a spectrum of DNA adducts. nih.gov The stereochemistry of the BPDE isomers and the local DNA sequence context, such as the presence of tandem guanine bases adjacent to adenine (B156593), can influence the distribution and stereoselectivity of the adducts formed. nih.gov

Table 1: Nucleotide Specificity of Benzo[a]pyrene-derived DNA Adducts

| Metabolite | Target Nucleotide | Adduct Name |

| Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) | Deoxyguanosine (N²) | trans-(7R)-N²-[10-(7β,8α,9α-trihydroxy-7,8,9,10)-tetrahydrobenzo[a]pyrene]-yl-deoxyguanosine (BPDE-N²-dG) |

| Metabolite of 9-Hydroxybenzo[a]pyrene | Deoxyguanosine | Characterized dG-derived adduct |

Role of Metabolic Activation in Covalent DNA Adduct Generation.

Investigations into the Stability and Repair of DNA Adducts in Cellular Systems.

Once formed, the persistence of DNA adducts in a cell is determined by the balance between their chemical stability and the efficiency of cellular DNA repair mechanisms. The removal of B[a]P-induced DNA adducts is an active process. Studies have shown that in human cells, adducts formed by BPDE can be removed within 8 to 24 hours after exposure to low concentrations of the carcinogen. semanticscholar.org

However, the capacity of the cell to repair this damage is not limitless. At higher concentrations of BPDE, cells may be unable to efficiently remove the adducts. semanticscholar.org The removal of the major BPDE-N²-dG adduct has been shown to be dependent on factors such as age and genetic background in mouse models. nih.gov For instance, in young mice of a long-lived strain (C57BL/6), the rate of disappearance of BPDE-N²-dG was significantly higher in the liver and heart compared to a shorter-lived strain (BALB/c). nih.gov This suggests that DNA repair capacity can vary between individuals and with age, which can have implications for cancer susceptibility.

Interactions with Cellular Macromolecules Beyond DNA (e.g., Proteins, RNA).

While the interaction of benzo[a]pyrene metabolites with DNA is a primary focus of carcinogenesis research, these reactive intermediates can also form covalent bonds with other cellular macromolecules, including proteins and RNA.

Studies have shown that after exposure of hamster embryo cells to radioactively labeled benzo[a]pyrene, a significant portion of the radioactivity becomes covalently bound to nuclear proteins. nih.gov Analysis of these proteins revealed that histones H3 and H2A were heavily labeled, while other core histones, H2B and H4, were not. nih.gov This indicates a degree of specificity in the protein targets of activated B[a]P.

More recently, research has also begun to explore the interaction of BPDE with ribonucleic acid (RNA). nih.gov Activated forms of B[a]P are known to cause damage to genomic DNA and proteins, and their impact on RNA is an emerging area of investigation. nih.gov Characterization of the reaction products of BPDE with ribonucleoside standards and eukaryotic transfer RNAs (tRNAs) has been undertaken to understand the spectrum of potential BPDE-RNA adducts. nih.gov

Modulation of Gene Expression and Cellular Signaling Pathways by Benzo[a]pyrene, 6-Benzoyloxymethyl-.

Exposure to benzo[a]pyrene and its derivatives can lead to widespread changes in gene expression and the perturbation of cellular signaling pathways. These alterations are a complex consequence of both direct interactions with cellular components and the cellular response to the damage inflicted by the compound and its metabolites.

Transcriptional and Post-Transcriptional Regulatory Effects.

Benzo[a]pyrene exposure can induce a complex transcriptional response involving both specific receptor-mediated events and more general toxic stress responses. nih.govepfl.ch A primary mechanism of specific gene regulation by B[a]P involves the activation of the aryl hydrocarbon receptor (AhR). nih.gov Upon binding B[a]P, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT), leading to the induction of a battery of genes, including those encoding the very enzymes responsible for B[a]P's metabolic activation, such as CYP1A1 and CYP1B1. kcl.ac.uk

Beyond this direct receptor-mediated pathway, the genotoxic stress caused by B[a]P metabolites like BPDE can trigger broader transcriptional changes that are not regulated by the AhR. epfl.ch These "side effects" can be distinguished from the primary AhR response based on the timing of their expression changes following B[a]P exposure. epfl.ch These transcriptional alterations can affect a wide range of cellular processes, including cell cycle control, apoptosis, and DNA repair. epa.gov

Furthermore, B[a]P can influence gene expression through epigenetic mechanisms. It has been shown to alter DNA methylation patterns, both globally and at the promoter regions of specific genes. nih.gov These changes in methylation can lead to the silencing of tumor suppressor genes or the activation of proto-oncogenes. nih.gov Additionally, B[a]P can affect post-transcriptional regulation by influencing the expression of microRNAs (miRNAs), which are small non-coding RNAs that can regulate gene expression by targeting messenger RNAs (mRNAs) for degradation or translational repression. semanticscholar.orgmdpi.com

Activation of Aryl Hydrocarbon Receptor (AhR) Signaling and Downstream Gene Regulation.

There is no specific information available in the reviewed literature detailing how Benzo[a]pyrene, 6-Benzoyloxymethyl- interacts with the Aryl Hydrocarbon Receptor or what downstream genes it may regulate upon activation. Research has extensively characterized the role of the parent compound, Benzo[a]pyrene, as a potent activator of the AhR pathway, leading to the expression of xenobiotic-metabolizing enzymes like CYP1A1. However, the influence of the 6-Benzoyloxymethyl- substitution on this process remains uninvestigated in the available literature.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation by Benzo[a]pyrene, 6-Benzoyloxymethyl-.

Similarly, no studies were found that specifically measure the capacity of Benzo[a]pyrene, 6-Benzoyloxymethyl- to induce oxidative stress or generate ROS. The metabolic activation of Benzo[a]pyrene is known to produce reactive metabolites that can lead to ROS production and cellular damage. The metabolic fate of the 6-Benzoyloxymethyl- derivative and its potential to create such oxidative conditions has not been a subject of published research.

Epigenetic Modifications Induced by Benzo[a]pyrene, 6-Benzoyloxymethyl- (e.g., DNA Methylation, Histone Modification).

The potential for Benzo[a]pyrene, 6-Benzoyloxymethyl- to cause epigenetic changes, such as altering DNA methylation patterns or histone modifications, is currently undocumented in scientific findings. While Benzo[a]pyrene and its metabolites are recognized for their ability to form DNA adducts and influence epigenetic markers, it is unknown if the 6-Benzoyloxymethyl- derivative shares these properties or exhibits a different profile of epigenetic interaction.

Advanced Analytical Methodologies for Research on Benzo a Pyrene, 6 Benzoyloxymethyl

Chromatographic Separation Techniques for Benzo[a]pyrene (B130552), 6-Benzoyloxymethyl- and its Metabolites

Chromatographic methods are central to the analysis of Benzo[a]pyrene and its derivatives, enabling the separation of complex mixtures into individual components for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of B[a]P and its metabolites from biological and environmental matrices. nih.govcdc.gov The versatility of HPLC lies in its compatibility with a wide range of stationary phases and mobile phase compositions, allowing for the fine-tuning of separation conditions. Reversed-phase columns, particularly C18 columns, are frequently employed, using mobile phase gradients of acetonitrile (B52724) and water to effectively separate compounds based on their hydrophobicity. nih.govresearchgate.net

Various detection methods can be coupled with HPLC to enhance sensitivity and selectivity:

UV-Vis Detection: This is a common detection method where the absorbance of the eluting compounds is measured at a specific wavelength, such as 254 nm. nih.gov

Fluorescence Detection: This modality offers higher sensitivity and selectivity for fluorescent compounds like B[a]P and its metabolites. cdc.govresearchgate.net By selecting specific excitation and emission wavelengths, background interference can be minimized. For instance, excitation at 298 nm and emission scanning from 300-600 nm has been used for B[a]P analysis. scielo.br Synchronous fluorescence spectroscopy, where a constant wavelength difference is maintained between the excitation and emission monochromators, can further improve selectivity. cdc.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with MS provides the highest level of specificity and allows for the definitive identification of compounds based on their mass-to-charge ratio. This is discussed in more detail in section 5.2.

A study on the separation of B[a]P metabolites using a Nucleosil® C18 reverse-phase column with an isocratic elution of 85% acetonitrile in water demonstrated the effective separation of various hydroxy and dihydrodiol metabolites. nih.gov The use of online solid-phase extraction (SPE) coupled with HPLC can automate sample cleanup and pre-concentration, improving throughput and consistency. thermofisher.comfishersci.com

Table 1: Exemplary HPLC Conditions for Benzo[a]pyrene Metabolite Separation

| Parameter | Condition 1 | Condition 2 |

| Column | Nucleosil® C18 (250 x 4 mm, 5 µm) nih.gov | Eclipse PAH column (250 x 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Isocratic: 85% acetonitrile in water nih.gov | Gradient: 40% acetonitrile/60% water to 100% acetonitrile mdpi.com |

| Flow Rate | 0.6 mL/min nih.gov | 2.0 mL/min mdpi.com |

| Detection | UV at 254 nm nih.gov | Fluorescence and UV mdpi.com |

Gas Chromatography (GC) Coupled with Specific Detectors (e.g., MS) for Volatile Metabolites

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile metabolites of B[a]P. nih.govnih.gov For non-volatile metabolites, derivatization to increase volatility, such as trimethylsilylation, is a necessary step. nih.gov

GC-MS offers excellent chromatographic resolution and definitive identification based on mass spectra. nih.gov The use of capillary columns, such as those with a Dexsil-300 or OV-1 stationary phase, allows for the separation of isomeric compounds. nih.gov For instance, a study successfully separated seven different B[a]P diols and four stereoisomeric tetraols after trimethylsilylation using these columns. nih.gov

GC coupled with tandem mass spectrometry (GC-MS/MS) provides even greater selectivity and sensitivity by using selected reaction monitoring (SRM), which is particularly useful for analyzing trace levels of compounds in complex matrices. researchgate.netnih.govshimadzu.com This technique has been successfully applied to the determination of B[a]P in various samples, demonstrating lower detection limits compared to conventional GC-MS with selected ion monitoring (SIM). shimadzu.com

A study on the impact of B[a]P on the human gut microbiota utilized solid-phase microextraction (SPME) coupled with GC-MS to analyze the volatile organic compounds (VOCs) produced, demonstrating the utility of this method for studying the metabolic activity of microbial communities in response to xenobiotics. nih.gov

Mass Spectrometry-Based Approaches for Structural Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of Benzo[a]pyrene, 6-Benzoyloxymethyl- and its metabolites.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling and DNA Adduct Characterization

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used to identify and quantify B[a]P metabolites and their DNA adducts. aacrjournals.org In MS/MS, a precursor ion corresponding to the molecule of interest is selected and fragmented, and the resulting product ions are detected. This process provides structural information and allows for highly selective quantification. aacrjournals.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful combination for analyzing complex biological samples. aacrjournals.orgnih.gov It has been used to identify and characterize various B[a]P-DNA adducts, such as those formed with deoxyguanosine and deoxyadenosine. aacrjournals.org For example, the major B[a]P-DNA adduct in calf thymus DNA was identified as (+)-trans-B[a]PDE-N2-dG using LC-MS/MS. aacrjournals.org This technique is also crucial for studying the formation of RNA adducts. nih.gov

Stable isotope dilution LC-MS/MS, where isotopically labeled internal standards are used, allows for highly accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. nih.gov This method has been used to quantify a profile of B[a]P metabolites in human lung cells with a limit of quantitation as low as 6 fmol for 3-hydroxybenzo[a]pyrene. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. This capability is invaluable for the unambiguous identification of metabolites and adducts. While specific applications of HRMS to Benzo[a]pyrene, 6-Benzoyloxymethyl- are not detailed in the available literature, its application to related compounds underscores its importance. HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions), which is a common challenge in metabolomics research.

Spectroscopic Methods in Mechanistic Investigations (e.g., Fluorescence Spectroscopy, Nuclear Magnetic Resonance)

Spectroscopic techniques provide critical insights into the structure, conformation, and electronic properties of molecules, aiding in mechanistic studies of Benzo[a]pyrene, 6-Benzoyloxymethyl- and its interactions.

Fluorescence spectroscopy is a highly sensitive method for detecting and quantifying fluorescent polycyclic aromatic hydrocarbons like B[a]P and its derivatives. researchgate.netscielo.br The fluorescence properties of a molecule are sensitive to its local environment, which can be exploited to study interactions with macromolecules like DNA and proteins. Room-temperature fluorescence excitation-emission matrices (RTF-EEMs) can be used to resolve spectrally overlapping compounds without the need for complete chromatographic separation. mdpi.com

Immunochemical Methods for the Detection of DNA Adducts and Protein Adducts in Research Samples

Immunochemical methods are powerful tools for detecting DNA and protein adducts of carcinogens due to their high sensitivity and specificity. These assays rely on antibodies that recognize and bind to specific chemical structures, such as carcinogen-DNA or carcinogen-protein adducts. For "Benzo[a]pyrene, 6-Benzoyloxymethyl-", this would involve the generation of antibodies that specifically recognize the adducts formed by its reactive metabolites with DNA and proteins.

Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used technique. In a competitive ELISA, a known amount of the adduct is coated onto a microplate well. The sample extract containing the unknown amount of adduct is then mixed with a limited amount of primary antibody and added to the well. The adducts in the sample compete with the coated adducts for binding to the antibody. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable colorimetric or fluorescent signal. The signal intensity is inversely proportional to the amount of adduct in the sample.

Ultrasensitive Enzymatic Radioimmunoassay (USERIA) is another highly sensitive method that has been successfully applied to the detection of BaP-DNA adducts. nih.gov This technique is similar to ELISA but uses a radiolabeled substrate, which can significantly amplify the signal and lower the limit of detection. nih.gov For instance, USERIA has been shown to be approximately 500-fold more sensitive than radioimmunoassay and 5-fold more sensitive than ELISA for detecting BaP-DNA adducts. nih.gov It can detect as little as 3 femtomoles (fmol) of bound BaP metabolite. nih.gov

Immunohistochemistry (IHC) allows for the visualization of adduct distribution within tissues and cells. This technique uses labeled antibodies to detect the location of adducts in tissue sections, providing valuable spatial information about where the compound is causing damage.

While structure-specific methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) provide detailed structural information, immunoassays offer the advantage of higher sensitivity in some cases. nih.gov However, it is crucial to develop highly specific antibodies for "Benzo[a]pyrene, 6-Benzoyloxymethyl-" adducts to avoid cross-reactivity with other BaP metabolites or endogenous DNA modifications.

Table 1: Comparison of Immunochemical Methods for Adduct Detection

| Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (for BaP adducts) |

| ELISA | Competitive or non-competitive antigen-antibody reaction with enzymatic signal detection. | High throughput, relatively low cost, good sensitivity. | Requires specific antibodies; potential for cross-reactivity. | 1 adduct per 10⁷-10⁸ nucleotides |

| USERIA | Similar to ELISA but with a radiolabeled substrate for signal amplification. | Extremely high sensitivity. nih.gov | Requires handling of radioactive materials. | As low as 3 fmol of adduct. nih.gov |

| IHC | In situ detection of adducts in tissue sections using labeled antibodies. | Provides spatial distribution of adducts within tissues. | Semi-quantitative; complex protocol. | Dependent on antibody affinity and adduct concentration. |

Development and Validation of Novel High-Throughput Assays for Screening Benzo[a]pyrene, 6-Benzoyloxymethyl- Interactions

The development of high-throughput screening (HTS) assays is essential for rapidly evaluating the biological activity of "Benzo[a]pyrene, 6-Benzoyloxymethyl-" and identifying potential interacting factors. These assays are designed to test a large number of samples simultaneously, making them ideal for screening libraries of compounds or genetic modifications that may influence the compound's effects.

The development of a novel HTS assay would likely involve a multi-step process. First, a suitable biological system, such as a cell line that expresses relevant metabolic enzymes, would be chosen. These cells would be exposed to "Benzo[a]pyrene, 6-Benzoyloxymethyl-". The endpoint of the assay could be the measurement of DNA adduct formation, protein adduction, or a downstream biological effect such as the activation of a specific signaling pathway.

For detection, a fluorescence- or luminescence-based method is often preferred for HTS due to its sensitivity and compatibility with microplate formats. For example, a fluorescence-based immunoassay could be adapted for a 96-well or 384-well plate format.

Validation of a new HTS assay is a critical step to ensure its reliability and reproducibility. This process involves assessing several key parameters:

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the measured value to the true value. This is often assessed by spike and recovery experiments.

Specificity: The ability of the assay to exclusively measure the intended analyte without interference from other substances.

An example of a developed and validated HPLC method for the parent compound, benzo[a]pyrene, in a biological matrix showed a linear range of 0.5–80 ng/mL, with an LOD of 0.5 ng/mL and an LOQ of 1.07 ng/mL. nih.gov The intraday and interday relative standard deviation values were less than 5.15%, indicating good precision. nih.gov A similar validation process would be required for any new HTS assay for "Benzo[a]pyrene, 6-Benzoyloxymethyl-".

Table 2: Hypothetical Validation Parameters for a Novel HTS Fluorescence Assay for "Benzo[a]pyrene, 6-Benzoyloxymethyl-" DNA Adducts

| Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | > 0.99 | 0.9992 |

| Range | Defined by linear response | 0.1 - 50 ng/mL |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | 0.1 ng/mL |

| Precision (Intra-assay %RSD) | < 15% | 6.8% |

| Precision (Inter-assay %RSD) | < 15% | 11.2% |

| Accuracy (Recovery) | 80 - 120% | 95.7% |

| Specificity | No significant cross-reactivity with related compounds | Confirmed through testing against parent BaP and other metabolites |

Environmental and Biological Fate Studies in Model Systems Excluding Human Clinical Data

Research on Environmental Transformation and Persistence of Benzo[a]pyrene (B130552) in Controlled Ecosystem Models

Research on the environmental fate of Benzo[a]pyrene (B[a]P), a related compound, shows it is moderately persistent. When released into the environment, B[a]P tends to bind strongly to soil and sediment, which limits its potential to leach into groundwater. epa.gov In aquatic environments, it adsorbs to particulate matter and resists microbial or chemical breakdown, though it can be degraded by sunlight. epa.gov

Studies in contrasting soil types over 360 days have shown that the dissipation of B[a]P is predominantly an abiotic process (35% - 52%), mainly through the formation of non-extractable residues (NERs). nih.gov Biotic dissipation, or microbial degradation, accounts for a smaller fraction (6% - 17%). nih.gov However, significant changes in carbon isotope values (δ¹³C) confirm that microbial degradation of B[a]P does occur. nih.gov In sewage sludge, the decomposition of 6-ring polycyclic aromatic hydrocarbons (PAHs) like B[a]P can be significant, with losses of up to 97% observed over four weeks, influenced by both biotic and abiotic factors, including the presence of light. uz.zgora.plceer.com.pl

Atmospheric modeling indicates that the global lifetime of B[a]P is limited by heterogeneous oxidation by ozone. copernicus.org The mean global atmospheric lifetime is estimated to be around 5 hours, with a total environmental residence time of approximately 20 days. copernicus.org

Bioaccumulation and Biotransformation Studies of Benzo[a]pyrene in Aquatic and Terrestrial Model Organisms

Bioaccumulation of B[a]P varies significantly among species. It is expected to bioconcentrate in aquatic organisms that cannot effectively metabolize it, such as plankton and oysters. epa.gov Invertebrates, with the exception of species like the midge Chironomus riparius which can metabolize B[a]P, tend to accumulate it significantly, while fish show less accumulation. rivm.nl For instance, in the mayfly (Hexagenia limbata), lipid content and temperature influence B[a]P bioaccumulation. rivm.nl

Biotransformation of B[a]P is a critical process in many organisms. Certain species of green algae, such as Selenastrum capricornutum, can metabolize B[a]P into dihydrodiols, with the specific metabolites varying depending on light conditions. nih.gov In contrast, other algal species show little to no metabolic activity towards B[a]P. nih.gov In the scallop Chlamys farreri, B[a]P exposure induces metabolizing enzymes like 7-ethoxyresorufin (B15458) O-deethylase and superoxide (B77818) dismutase. nih.gov

In bacteria, several strains have been identified that can degrade B[a]P. A bacterial consortium featuring Bacillus cereus, Micrococcus luteus, and Bradyrhizobium japonicum was shown to degrade nearly 60% of B[a]P within 15 days. nih.gov The thermophilic bacterium Bacillus licheniformis M2-7 has also been shown to biotransform B[a]P, likely utilizing the meta pathway to generate phthalic acid as an intermediate. proquest.com

Rainbow trout (Oncorhynchus mykiss) cell lines from the liver (RTL-W1), gill (RTgill-W1), and intestine (RTgutGC) have all been shown to effectively biotransform B[a]P, with the liver cell line being the most efficient. nih.gov This in vitro data has been used to model and predict the bioconcentration factor (BCF) in fish. nih.gov

Table 1: Bioaccumulation and Biotransformation of Benzo[a]pyrene in Model Organisms

| Organism/System | Finding | Reference(s) |

|---|---|---|

| Aquatic Invertebrates | Generally high bioaccumulation, except in species capable of metabolism. | rivm.nl |

| Chlamys farreri (Scallop) | B[a]P induces metabolizing enzymes and causes oxidative damage. | nih.govresearchgate.net |

| Daphnia magna | Shows very high Bioconcentration Factor (BCF) values for B[a]P. | rivm.nl |

| Fish | Generally lower bioaccumulation compared to invertebrates due to metabolic capacity. | rivm.nl |

| Oncorhynchus mykiss (Rainbow Trout) | Cell lines from liver, gill, and intestine effectively biotransform B[a]P. | nih.gov |

| Algae | Selenastrum capricornutum metabolizes B[a]P to dihydrodiols. | nih.gov |

| Bacteria | Bacillus cereus, Micrococcus luteus, and others can degrade B[a]P. | nih.govproquest.comresearchgate.net |

Investigating Cellular Uptake, Intracellular Localization, and Distribution Kinetics of Benzo[a]pyrene in Experimental Models

Studies using digital fluorescence imaging microscopy have shown that the cellular uptake of B[a]P is a rapid process that occurs by spontaneous transfer through the aqueous phase and does not require endocytosis. nih.govnih.gov The uptake is essentially a partitioning phenomenon controlled by the relative lipid volumes of the extracellular donors and the cells themselves. nih.gov

Once inside the cell, B[a]P's localization is not uniform. It does not accumulate in acidic compartments or mitochondria. nih.govnih.gov Instead, its distribution at equilibrium aligns with lipid-rich structures, and its intracellular location is coincident with a fluorescent cholesterol analog. nih.govnih.gov

Table 2: Kinetic Parameters of Benzo[a]pyrene and its Metabolite in a Rat Model

| Parameter | Value | Description | Reference(s) |

|---|---|---|---|

| B[a]P Distribution Half-life (t½) | 3.65 hours | Time for B[a]P to be distributed from blood to tissues. | nih.govresearchgate.net |

| 3-OHB[a]P Formation Half-life (t½) | 3.32 hours | Time for the formation of the metabolite 3-OHB[a]P in the liver. | nih.gov |

| 3-OHB[a]P Distribution Half-life (t½) | 2.26 hours | Time for 3-OHB[a]P to be distributed from blood to various organs. | nih.govresearchgate.net |

| 3-OHB[a]P Urinary Excretion Half-life (t½) | 4.52 hours | Rate of 3-OHB[a]P excretion through urine. | nih.gov |

| 3-OHB[a]P Biliary Transfer Half-life (t½) | 3.81 hours | Rate of 3-OHB[a]P clearance from the liver to the GI tract. | nih.gov |

Methodologies for Biomonitoring of Benzo[a]pyrene Exposure in Research Animal Models and Environmental Samples

A variety of analytical methods are employed for the biomonitoring of B[a]P and its metabolites in biological and environmental matrices. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with fluorescence or ultraviolet (UV) detectors, for separating and quantifying B[a]P and its various metabolites in samples from in vitro and in vivo studies. nih.govnih.gov HPLC methods have been optimized to separate mono- and di-hydroxylated metabolites as well as B[a]P diones generated by rat hepatic microsomes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used for the determination of PAHs in various samples, including sewage sludge and bread. uz.zgora.plceer.com.plnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that has been adapted for the extraction of B[a]P from complex matrices like bread prior to GC-MS analysis. nih.gov

For enhanced sensitivity and specificity, especially in complex mixtures, advanced fluorescence techniques are used. Room-Temperature Fluorescence Excitation–Emission Matrices (RTF-EEMs) combined with mathematical deconvolution methods like Parallel Factor Analysis (PARAFAC) can unambiguously determine B[a]P even when it co-elutes with other similar compounds during HPLC separation. mdpi.com These methods are sensitive enough for trace analysis in the nanogram per milliliter range. mdpi.com

In animal exposure studies, measuring multiple metabolites in urine and feces is crucial, as the profile of excreted metabolites can differ depending on the route of exposure (e.g., intravenous, oral, cutaneous). nih.gov For example, the ratios of different metabolites like 3-OHB[a]P and various dihydrodiols in excreta can help indicate the time and primary route of exposure. nih.gov

Table 3: Analytical Methods for Benzo[a]pyrene Biomonitoring

| Method | Application | Detection Principle | Reference(s) |

|---|---|---|---|

| HPLC with UV/Fluorescence Detection | Separation and quantification of B[a]P and its metabolites in biological extracts. | Chromatography combined with UV absorbance or fluorescence. | nih.govnih.gov |

| GC-MS | Determination of B[a]P in environmental samples (sewage sludge, food). | Gas chromatography for separation, mass spectrometry for identification and quantification. | uz.zgora.plceer.com.plnih.gov |

| QuEChERS with GC-MS | Extraction and cleanup of B[a]P from complex food matrices. | Liquid-liquid partitioning and dispersive solid-phase extraction. | nih.gov |

| RTF-EEMs with PARAFAC | Unambiguous determination of B[a]P in co-eluted HPLC fractions. | Multi-dimensional fluorescence spectroscopy with chemometric analysis. | mdpi.com |

Structure Activity Relationship Sar and Computational Chemistry Studies of Benzo a Pyrene, 6 Benzoyloxymethyl

Influence of the 6-Benzoyloxymethyl Substituent on the Reactivity and Biological Activity Profile

The introduction of a benzoyloxymethyl group at the 6-position of the benzo[a]pyrene (B130552) core significantly modifies its chemical reactivity and subsequent biological activity. This position, also known as the meso-region, is critical in the metabolic pathways of B[a]P. While direct studies on the 6-benzoyloxymethyl derivative are limited, valuable inferences can be drawn from closely related analogs, such as 6-acetoxymethylbenzo[a]pyrene.

The 6-benzoyloxymethyl group is an ester. Esters at this position can function as leaving groups, facilitating the formation of a reactive carbocation. This electrophilic intermediate can then readily form covalent adducts with nucleophilic sites on biological molecules like DNA. Research on 6-acetoxymethylbenzo[a]pyrene, which also possesses an ester group at the 6-position, has shown that it is significantly more reactive towards DNA than its precursor, 6-hydroxymethylbenzo[a]pyrene. nih.gov In one study, the non-enzymatic binding of 6-acetoxymethylbenzo[a]pyrene to DNA was found to be over 17 times greater than that of 6-hydroxymethylbenzo[a]pyrene. nih.gov This suggests that the ester moiety acts as a good leaving group, making the compound a potent alkylating agent. Given the structural similarities, the 6-benzoyloxymethyl substituent is expected to confer high reactivity, potentially leading to a distinct biological activity profile characterized by direct chemical interaction with cellular targets, bypassing some of the traditional metabolic activation steps required for the parent B[a]P.

Comparative Analysis of Benzo[a]pyrene, 6-Benzoyloxymethyl- with Parent Benzo[a]pyrene and Other Position-Specific Derivatives (e.g., 6-Hydroxymethylbenzo[a]pyrene)

A comparative analysis highlights the unique properties of the 6-benzoyloxymethyl derivative.

Parent Benzo[a]pyrene (B[a]P): The carcinogenicity of the parent compound, B[a]P, is primarily due to its metabolic activation by cytochrome P450 enzymes. nih.govwikipedia.org This process forms highly reactive intermediates, most notably the bay-region diol epoxide, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which readily binds to DNA, forming adducts that can initiate cancer. nih.gov B[a]P itself is not directly reactive with DNA.

6-Hydroxymethylbenzo[a]pyrene: This derivative is considered a proximate carcinogen, meaning it is a metabolite of B[a]P that is closer to the ultimate carcinogenic form. nih.gov However, its direct reactivity is low. Studies show that 6-hydroxymethylbenzo[a]pyrene requires further activation, for instance, through phosphorylation in the presence of ATP, to become a more reactive species capable of binding to DNA. nih.gov

6-Benzoyloxymethylbenzo[a]pyrene: Unlike its parent compound and the hydroxymethyl derivative, 6-benzoyloxymethylbenzo[a]pyrene is structured to be a more direct-acting carcinogen. The benzoyloxy group is a better leaving group than a hydroxyl group. This facilitates the spontaneous or enzyme-assisted formation of a highly electrophilic benzylic carbocation at the 6-position, which can then directly alkylate DNA without requiring the complex epoxidation pathway typical of the parent B[a]P.

The following table summarizes the comparative DNA binding capabilities of related compounds, illustrating the enhanced reactivity of the esterified derivative.

| Compound | Non-Enzymatic DNA Binding (µmol hydrocarbon/mol DNA P) | Notes |

| 6-Hydroxymethylbenzo[a]pyrene | Low (~5) | Requires activation (e.g., by ATP) for significant binding. nih.gov |

| 6-Acetoxymethylbenzo[a]pyrene | High (88.4 - 97.3) | The acetoxy group acts as a good leaving group, making it highly reactive. nih.gov |

This comparison underscores a fundamental principle: modifying the substituent at the 6-position drastically alters the mechanism of action, shifting from a metabolically-driven process to one of direct chemical reactivity.

Quantum Chemical Calculations and Molecular Dynamics Simulations to Predict Interactions and Stability

Computational chemistry provides powerful tools for understanding the properties of complex molecules like B[a]P derivatives at an atomic level.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of Benzo[a]pyrene, 6-Benzoyloxymethyl-. asianpubs.orgmdpi.com Such calculations can determine the stability of the molecule, the strength of the C-O bond in the benzoyloxymethyl group, and the stability of the resulting carbocation upon cleavage. These calculations can predict the ease with which the leaving group departs, providing a theoretical basis for the compound's high reactivity. DFT studies on the parent B[a]P have been used to investigate its formation pathways and thermodynamic properties, demonstrating the utility of these methods for PAHs. mdpi.comasianpubs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interactions with biological systems, such as DNA or cell membranes. nih.govnih.gov For Benzo[a]pyrene, 6-Benzoyloxymethyl-, MD simulations could predict how the bulky benzoyloxymethyl group affects its ability to intercalate between DNA base pairs. It could also simulate the process of adduct formation, revealing the preferred binding sites on DNA and the conformational changes that occur upon binding. Studies have successfully used MD simulations to examine the interaction of the parent B[a]P with lipid bilayers, showing how it accumulates and affects membrane properties. nih.govnih.gov This same approach could reveal how the 6-benzoyloxymethyl substituent alters membrane interactions and cellular uptake.

These computational approaches allow researchers to visualize and quantify molecular interactions that are difficult to observe experimentally, providing crucial insights into the stability and reactive potential of B[a]P derivatives.

Rational Design Principles for Modifying Benzo[a]pyrene Derivatives to Probe Specific Mechanistic Pathways

The targeted modification of the B[a]P molecule is a key strategy for dissecting its complex mechanisms of toxicity. By systematically altering its structure, scientists can test hypotheses about which molecular features are responsible for its carcinogenic effects.

The study of various 6-substituted B[a]P derivatives is a prime example of this rational design approach.

Probing Electronic and Steric Effects: Introducing different substituents at the 6-position allows for the systematic investigation of electronic and steric effects on reactivity. For instance, comparing a 6-fluoro substituent with a 6-benzoyloxymethyl group helps to differentiate the roles of electronic perturbation versus the introduction of a reactive leaving group. Studies on 6-fluorobenzo[a]pyrene have shown that the fluorine atom alters the conformation and metabolic processing of the molecule, ultimately modulating its biological activity. nih.govnih.gov

Isolating Specific Pathways: The parent B[a]P can be activated through several routes, including the diol epoxide pathway and the radical-cation pathway. nih.govresearchgate.net Using derivatives like 6-benzoyloxymethylbenzo[a]pyrene, which is designed to act primarily through the formation of a benzylic carbocation, allows researchers to study the biological consequences of this specific activation pathway in isolation from the others.

This strategy of rational design, therefore, transforms B[a]P derivatives from mere chemical curiosities into precise tools for exploring the fundamental mechanisms of chemical carcinogenesis.

Future Research Directions and Emerging Methodologies for Benzo a Pyrene, 6 Benzoyloxymethyl

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

Future investigations into Benzo[a]pyrene (B130552), 6-Benzoyloxymethyl- and related C6-substituted B[a]P metabolites will heavily rely on the integration of "omics" technologies to build a holistic view of their biological effects. These high-throughput methods offer an unbiased, system-wide perspective on the molecular perturbations induced by xenobiotics.

Genomics and Transcriptomics: These tools are essential for identifying the full spectrum of genes and signaling pathways affected by a compound. For the parent compound B[a]P, transcriptomic analyses have revealed the induction of genes involved in xenobiotic metabolism (e.g., CYP1A1, CYP1B1), DNA damage response, cell cycle regulation, and oxidative stress in various cell lines, including human colon and esophageal cells. researchgate.netnih.govplos.org Future studies on 6-substituted derivatives would involve similar analyses to map their unique gene expression signatures, identify key responsive genes, and understand the regulatory networks that govern their toxicity. The application of genomics and transcriptomics to fungi is also revealing a full repository of potential genes and enzymes for the bioremediation of PAHs. nih.gov

Proteomics: Proteomics identifies and quantifies the complete set of proteins in a cell or tissue, providing a direct link between gene expression and cellular function. Studies on B[a]P have used proteomics to show alterations in proteins related to cellular detoxification, such as thioredoxin, and structural proteins, indicating impacts on cell viability and migration. researchgate.net Applying proteomics to Benzo[a]pyrene, 6-Benzoyloxymethyl- would help identify its protein targets, understand its impact on enzyme activity (like cytochrome P450s), and reveal post-translational modifications that are not visible at the genomic level. researchgate.netmdpi.com

Metabolomics: This technology profiles the complete set of small-molecule metabolites, offering a real-time snapshot of cellular metabolism. Metabolomics studies on B[a]P have identified significant disturbances in lipid metabolism and cellular redox homeostasis. researchgate.net For a derivative like Benzo[a]pyrene, 6-Benzoyloxymethyl-, metabolomics would be crucial for tracking its metabolic fate, identifying its specific breakdown products, and understanding how it disrupts endogenous metabolic pathways. researchgate.netnih.gov

Integrating these omics datasets provides a powerful, multi-layered understanding of a compound's mechanism of action, from initial gene activation to functional changes in protein expression and metabolic output. mdpi.comnih.gov This approach is vital for building comprehensive toxicological profiles and predictive models for B[a]P derivatives.

Development and Application of Advanced In Vitro Models (e.g., Organ-on-a-Chip, 3D Cell Cultures) for Mechanistic Studies

To bridge the gap between traditional cell culture and in vivo systems, advanced in vitro models like three-dimensional (3D) cell cultures and organ-on-a-chip (OoC) platforms are becoming indispensable tools for toxicological research. mdpi.commdpi.com

3D Cell Cultures and Organoids: Unlike 2D monolayers, 3D cultures and organoids better replicate the complex cell-cell and cell-matrix interactions of native tissues, providing a more physiologically relevant context for studying xenobiotic metabolism and toxicity. mdpi.commdpi.com Human organoids derived from tissues like the stomach, colon, pancreas, kidney, and liver have been shown to be capable of metabolizing B[a]P, producing key metabolites, and activating DNA damage response pathways. mdpi.com These models show differential sensitivity to B[a]P, with gastric and colon organoids being the most susceptible. mdpi.com Applying these models to Benzo[a]pyrene, 6-Benzoyloxymethyl- would enable more accurate predictions of its tissue-specific metabolism and effects. For instance, studies show that B[a]P exposure in neonatal mouse ovaries cultured in 3D reduces the number of healthy follicles. nih.gov

Organ-on-a-Chip (OoC): OoC platforms are microfluidic devices that culture living cells in continuously perfused microchambers to simulate the activities, mechanics, and physiological responses of entire organs and organ systems. nih.govnih.gov These "cancer-on-a-chip" systems can model the tumor microenvironment, test drug efficacy, and even integrate multiple organ models (e.g., liver and heart) to study the systemic effects of drug metabolites. nih.govresearchgate.netresearchgate.net For a compound like Benzo[a]pyrene, 6-Benzoyloxymethyl-, an OoC platform could be used to model its absorption, metabolism in a liver-chip, and subsequent effects on a target organ-chip (like a lung- or colon-chip) in a controlled, high-throughput manner. mdpi.comnih.gov

These advanced models offer a more refined and human-relevant approach to mechanistic studies, reducing reliance on animal models and providing more predictive data on the potential hazards of B[a]P derivatives.

Exploration of Novel Imaging Techniques for Tracking Benzo[a]pyrene, 6-Benzoyloxymethyl- and its Metabolites in Biological Systems

Visualizing the journey of a compound and its metabolites through biological systems is key to understanding its distribution, target organs, and mechanism of action. While direct imaging of Benzo[a]pyrene, 6-Benzoyloxymethyl- is not yet documented, several novel imaging techniques hold promise for future research.

Mass Spectrometry Imaging (MSI): This powerful technique allows for the label-free visualization of the spatial distribution of molecules, including parent compounds and their metabolites, directly in tissue sections. It could be applied to track the accumulation of Benzo[a]pyrene, 6-Benzoyloxymethyl- and its subsequent metabolites in specific tissues and even within subcellular compartments following exposure.

Advanced Fluorescence Microscopy: Techniques like fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET) can be used with fluorescently tagged analogs of the compound to study its interaction with cellular components, such as DNA or specific proteins, in real-time within living cells.

Molecular Imaging with PET/MRI: Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are non-invasive techniques that can track the biodistribution of radiolabeled compounds in whole organisms over time. nih.gov Synthesizing a radiolabeled version of Benzo[a]pyrene, 6-Benzoyloxymethyl- would enable in vivo studies to identify target tissues and quantify uptake and clearance rates. Hyperpolarized 129Xe MRI is an emerging modality that can assess pulmonary gas exchange and capillary hemodynamics, offering a way to non-invasively monitor lung injury or disease progression potentially caused by inhaled toxicants. nih.gov

High-Resolution Computed Tomography (CT): Advances in CT imaging allow for detailed quantitative morphometry of organ systems, such as the pulmonary circulation, without the need for contrast agents. nih.gov This could be used to assess structural damage to organs like the lungs following exposure to B[a]P derivatives.

These cutting-edge imaging technologies will be crucial for moving beyond static measurements and gaining a dynamic understanding of how compounds like Benzo[a]pyrene, 6-Benzoyloxymethyl- behave in complex biological systems.

Investigating the Role of the Microbiome in the Biotransformation and Fate of Benzo[a]pyrene, 6-Benzoyloxymethyl-

The gut microbiome is now recognized as a critical, yet often overlooked, organ that significantly influences xenobiotic metabolism. nih.govmdpi.com The vast community of microorganisms in the gastrointestinal tract can biotransform a wide range of compounds, including PAHs, altering their toxicity and fate in the host. frontiersin.org

Microbial Metabolism of PAHs: Studies have demonstrated that the human gut microbiota can metabolize B[a]P, potentially altering its carcinogenic potential. frontiersin.org The presence of a gut microbiome has been shown to impact the repertoire of active cytochrome P450 enzymes in the liver, which are crucial for PAH metabolism. nih.govacs.org For instance, research comparing germ-free and conventional mice revealed differences in the rates of B[a]P metabolism, highlighting the microbiome's influence on host metabolic pathways. acs.orgacs.org

Metatranscriptomics and Metabolomics: To understand the functional impact of B[a]P on the gut microbiota, researchers have employed metatranscriptomics to study microbial gene expression and volatile metabolomics to analyze metabolic output. frontiersin.org These studies show that B[a]P exposure can alter the microbial metatranscriptome and shift the metabolic activity of the gut bacteria. frontiersin.org

Future research on Benzo[a]pyrene, 6-Benzoyloxymethyl- must include an assessment of its interaction with the gut microbiome. Investigating whether gut bacteria can directly metabolize the compound and how its presence alters the composition and metabolic function of the microbial community will be essential for a complete risk assessment, especially for orally ingested compounds. mdpi.comfrontiersin.org

Bridging Fundamental Mechanistic Research on Benzo[a]pyrene, 6-Benzoyloxymethyl- with Advanced Environmental Analytical Sciences

A comprehensive understanding of a compound's risk requires a strong link between fundamental mechanistic toxicology and advanced analytical sciences capable of detecting it in the environment and in biological samples. researchgate.netbohrium.com

Development of Analytical Methods: The analysis of PAH derivatives in environmental matrices like air, water, and soil, as well as in biological samples like urine, is challenging. bohrium.com Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection are essential for the sensitive and specific quantification of these compounds. bohrium.comresearchgate.net Future work will require the development and validation of specific analytical standards and methods for Benzo[a]pyrene, 6-Benzoyloxymethyl- and its unique metabolites. researchgate.net

Biomonitoring and Exposure Assessment: Once analytical methods are established, they can be used for biomonitoring studies to measure internal exposure levels in human populations. For B[a]P, metabolites like 3-hydroxybenzo[a]pyrene are being explored as potential biomarkers of exposure. researchgate.netnih.gov Identifying and validating unique biomarkers for exposure to 6-substituted derivatives will be critical for assessing human health risks associated with complex PAH mixtures.

Environmental Fate and Transformation: Analytical sciences are also key to understanding how a compound behaves in the environment. This includes studying its formation, transport, and degradation. researchgate.net Research into the environmental characteristics of PAH derivatives is ongoing, and future studies should include Benzo[a]pyrene, 6-Benzoyloxymethyl- to build a complete picture of its environmental life cycle. bohrium.com

By integrating the development of sophisticated analytical tools with mechanistic toxicology, researchers can create a feedback loop where environmental and biological measurements inform laboratory studies, and laboratory findings guide the development of new analytical targets for real-world exposure assessment.

Compound List

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.